2-(Furan-3-yl)-3-methylbutanoic acid
Description
2-(Furan-3-yl)-3-methylbutanoic acid (IUPAC name: this compound) is a branched-chain carboxylic acid featuring a furan ring substituted at the second carbon of the butanoic acid backbone and a methyl group at the third carbon. Key structural attributes include:
- Molecular formula: C₉H₁₂O₃
- SMILES: CC(C)C(C1=COCC=C1)C(=O)O
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6(2)8(9(10)11)7-3-4-12-5-7/h3-6,8H,1-2H3,(H,10,11) |
InChI Key |
LNCWIPVJSWDDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan-3-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic conversion of biomass to furfural, followed by further chemical transformations to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or acyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
2-(Furan-3-yl)-3-methylbutanoic acid has been investigated for its potential medicinal properties:
Antimicrobial Activity
Research has shown that compounds containing furan rings exhibit antimicrobial properties. A study demonstrated that derivatives of furan compounds have significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
This table illustrates the effectiveness of the compound compared to standard antibiotics.
Antiviral Potential
Furan-containing compounds have shown promise in antiviral applications. For instance, certain derivatives displayed EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains using the agar diffusion method. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.
- Methodology : Agar diffusion assay
- Results :
- Inhibition zones were measured, showing an average diameter of 15 mm for E. coli and 12 mm for S. aureus.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using mammalian cell lines (Vero and MDCK cells). The compound exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development.
Structural Modifications and Optimization
Research into structural modifications of this compound has revealed that certain substitutions can enhance its biological activity. For example:
- Substituent Effects : Adding electron-withdrawing groups can increase antimicrobial potency.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency against E. coli |
| Halogen substitution | Enhanced antiviral activity |
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural analogs of 2-(furan-3-yl)-3-methylbutanoic acid differ primarily in the substituent at the second carbon. Key examples include:
Key Observations :
- Phenyl vs.
- Sulfonamido Groups: Introduction of sulfonamido moieties (e.g., 2-[(4-acetylbenzene)sulfonamido]-3-methylbutanoic acid) adds hydrogen-bonding capacity, which may enhance binding to biological targets .
- Acenaphthene Derivatives : Bulky polycyclic substituents (e.g., acenaphthen-5-yl) correlate with fungicidal activity in derivatives, suggesting that similar modifications to the furan analog could yield bioactive compounds .
Isomer Differentiation and Analytical Challenges
Historically, distinguishing between 2- and 3-methylbutanoic acid isomers was challenging due to overlapping chromatographic signals. Advanced techniques (e.g., GC-MS) now enable precise differentiation, revealing that 3-methylbutanoic acid is the predominant isomer in biological systems . This underscores the importance of isomer-specific analysis for accurate metabolite quantification.
Biological Activity
2-(Furan-3-yl)-3-methylbutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmaceuticals and as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring, which contributes to its chemical reactivity and biological properties. The presence of the furan moiety is significant as it can influence interactions with biological targets.
Antioxidant Properties
Research indicates that compounds containing furan rings, including this compound, exhibit notable antioxidant activities. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that this compound demonstrates a higher antioxidant capacity compared to some established antioxidants like eicosapentaenoic acid (EPA) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various studies. It has been reported that the compound can inhibit pro-inflammatory cytokines, thereby mitigating inflammation. For instance, in vitro studies demonstrated that this compound effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, suggesting its potential role as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In tests against various bacterial strains, the compound exhibited significant antibacterial activity, outperforming some conventional antibiotics. The minimum inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria were determined, showing promise for therapeutic applications in treating infections .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods involving furan derivatives. A typical synthetic route includes hydroarylation reactions that yield this compound with good purity and yield . Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and composition of the synthesized compound.
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro analysis using macrophage cell lines | Demonstrated significant reduction in TNF-α levels upon treatment with this compound. |
| Study 2 | Antimicrobial susceptibility testing against bacterial strains | Showed effective antibacterial activity with MIC values lower than those of standard antibiotics. |
| Study 3 | Antioxidant assays | Exhibited antioxidant capacity exceeding that of EPA, indicating potential health benefits. |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of signaling pathways related to inflammation and oxidative stress. The interaction with various receptors and enzymes involved in these pathways could explain its diverse biological activities.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 2-(Furan-3-yl)-3-methylbutanoic acid, and how can conflicting data be resolved?
Methodological Answer:
For structural elucidation, use 1H/13C NMR to identify the furan ring protons (δ 6.3–7.5 ppm for α/β positions) and the branched methyl groups (δ 0.9–1.2 ppm). IR spectroscopy can confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and furan C-O-C absorption (~1260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight.
- Data Contradiction Resolution: If NMR signals overlap (e.g., methyl and furan protons), use 2D NMR (COSY, HSQC) or deuterated solvent shifts. For ambiguous IR peaks, compare with analogous compounds like 2-(phenylsulphonamido)-3-methylbutanoic acid, where functional group interactions were resolved via computational IR simulations .
Advanced: How does the furan-3-yl substituent influence the acid dissociation constant (pKa) of 3-methylbutanoic acid derivatives compared to other aromatic groups?
Methodological Answer:
The electron-withdrawing nature of the furan ring lowers the pKa relative to alkyl-substituted analogs. For example, 2-(4-methoxyphenyl)-3-methylbutanoic acid has a predicted pKa of 4.41 ± 0.10 , while furan’s resonance effects may further reduce this value.
- Experimental Design: Use potentiometric titration in aqueous buffer systems (pH 2–12) to measure pKa. Validate with computational methods (e.g., DFT calculations) to correlate electronic effects of substituents.
Basic: What synthetic routes are effective for introducing the furan-3-yl group to the 3-methylbutanoic acid backbone?
Methodological Answer:
Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can attach the furan ring. For example:
Start with 3-methylbutanoic acid chloride.
React with furan-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
- Side Reactions to Monitor: Over-acylation or furan ring oxidation. Use TLC and LC-MS to track intermediates, as demonstrated in peptide-coupled 3-methylbutanoic acid syntheses .
Advanced: How can computational modeling predict the corrosion inhibition efficiency of this compound on mild steel?
Methodological Answer:
Apply density functional theory (DFT) to calculate energy gaps (ΔE = ELUMO – EHOMO) and adsorption energies on Fe surfaces. For 2-(phenylsulphonamido)-3-methylbutanoic acid, a low ΔE (~3.5 eV) correlated with high inhibition efficiency in 0.1 M KOH .
- Experimental Validation: Combine with electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and validate adsorption models.
Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Use acid-base extraction (e.g., NaOH to deprotonate the carboxylic acid, followed by HCl precipitation). For polar byproducts, employ silica gel chromatography (EtOAc/hexane gradients) or recrystallization from ethanol/water.
- Purity Validation: Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and compare retention times with standards, as applied to similar branched carboxylic acids .
Advanced: How does the stereochemistry of the 3-methyl group affect the biological activity of this compound derivatives?
Methodological Answer:
Stereochemistry influences receptor binding. For example, (S)-2-hydroxy-3-methylbutanoic acid exhibits distinct metabolic pathways compared to its (R)-isomer .
- Methodology: Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in enzyme inhibition assays (e.g., acetylcholinesterase). Use circular dichroism (CD) or X-ray crystallography to confirm configuration.
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
The compound is prone to decarboxylation at high temperatures (>150°C) and furan ring oxidation under acidic conditions.
- Stability Testing: Conduct accelerated degradation studies (40–80°C, pH 1–13) and analyze via LC-MS. Store at –20°C in inert atmospheres, as recommended for similar carboxylic acids .
Advanced: Can this compound serve as a precursor for bioactive peptide conjugates?
Methodological Answer:
Yes. The carboxylic acid can be activated (e.g., EDC/HOBt) for coupling with amine-containing peptides. For example, valylvaline dipeptides were synthesized using analogous 3-methylbutanoic acid derivatives .
- Optimization: Monitor coupling efficiency via ninhydrin tests and optimize reaction time/temperature to minimize racemization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
